

"Anticancer agent 16" chemical structure and properties

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Compound of Interest

Compound Name: Anticancer agent 16

Cat. No.: B14904455

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An In-depth Technical Guide to Anticancer Agent 16

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of compounds referred to as "**Anticancer Agent 16**." Research indicates that this designation may apply to more than one distinct chemical entity. This document will therefore detail the available information on two such compounds: an indolyl hydrazide-hydrazone known as Antiproliferative agent-16, and a parthenin analog designated as P16.

Compound 1: Antiproliferative Agent-16

Antiproliferative agent-16 is an indolyl hydrazide-hydrazone compound demonstrating notable anticancer activity, with a particular specificity for breast cancer cells.^{[1][2]}

Chemical Structure and Properties

The chemical structure for Antiproliferative agent-16 is presented below. Its physicochemical properties are summarized in Table 1.

Chemical Structure: (Note: A visual representation of the chemical structure would be inserted here in a full whitepaper. Based on the available search results, a definitive, universally recognized image is not available, but it is described as an indolyl hydrazide-hydrazone compound.)

Table 1: Physicochemical Properties of Antiproliferative Agent-16

Property	Value	Reference
CAS Number	15641-17-5	[1]
Molecular Formula	Not explicitly stated in search results.	
Molecular Weight	277.32 g/mol	[2]
Solubility	DMSO: 50 mg/mL (180.3 mM)	[2]
10% DMSO+40% PEG300+5% Tween 80+45% Saline: 2 mg/mL (7.21 mM)		

Biological Activity and Cytotoxicity

Antiproliferative agent-16 has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The compound exhibits significant and selective activity against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) values are detailed in Table 2.

Table 2: In Vitro Cytotoxicity of Antiproliferative Agent-16

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MCF-7	Breast Cancer	6.94	
LnCaP	Prostate Cancer	51.63	
PaCa2	Pancreatic Cancer	91.18	
DU145	Prostate Cancer	115.1	
MDA-MB231	Breast Cancer	300.8	

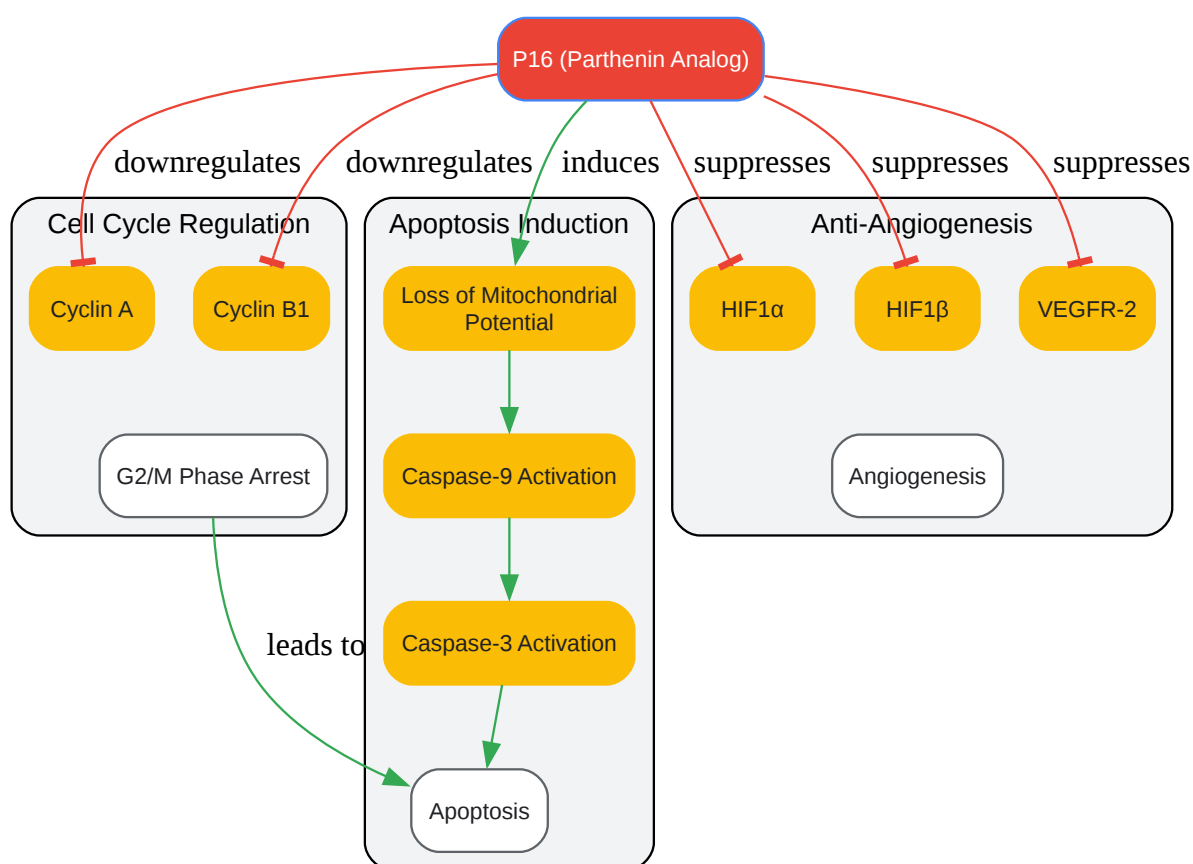
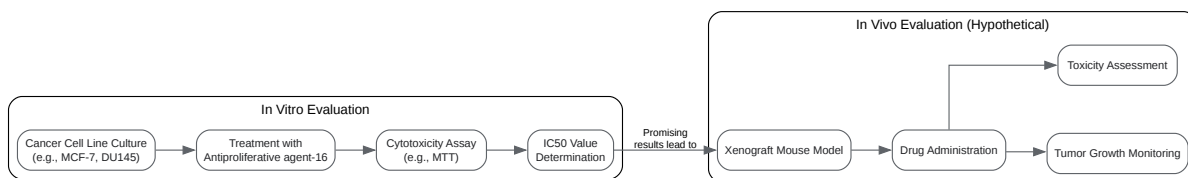
Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method for determining the IC_{50} values presented above is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of Antiproliferative agent-16 (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Reading:** The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.
- **Data Analysis:** The IC_{50} value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiproliferative agent-16 | TargetMol [targetmol.com]
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